REACTION_CXSMILES
|
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH:13]1[C:21]2[C:16](=[CH:17][C:18](B(O)O)=[CH:19][CH:20]=2)[CH:15]=[CH:14]1.C(N(CC)CC)C.C(COC)OC>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:11]=[C:10]([C:18]2[CH:17]=[C:16]3[C:21](=[CH:20][CH:19]=2)[NH:13][CH:14]=[CH:15]3)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)Cl
|
Name
|
|
Quantity
|
647 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC2=CC(=CC=C12)B(O)O
|
Name
|
dichloro-((bis-diphenylphosphino)-ferrocenyl)-palladium (II)
|
Quantity
|
235 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to rt
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The material was purified by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=CC=C2C(=N1)C=1C=C2C=CNC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 740 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |